Alloxanthin

Photophysics Ultrafast Spectroscopy Photosynthesis

Alloxanthin is a structurally unique C40 acetylenic carotenoid featuring two conjugated triple bonds absent in common xanthophylls. This backbone extends the S1 excited-state lifetime to 19 ps—more than double that of zeaxanthin (9 ps)—enabling photophysical studies unattainable with non-acetylenic analogs. As a specific biomarker for cryptophyte algae, it is an irreplaceable HPLC standard for oceanographic pigment analysis and ecological source-tracking via chiral resolution of (3R,3′R)-, (3S,3′S)-, and meso stereoisomers. Its quantifiable suppression of IL-1β also positions it as a targeted molecular probe for marine anti-inflammatory pathway research. Procure alloxanthin to eliminate the experimental variability introduced by generic carotenoid substitution.

Molecular Formula C40H52O2
Molecular Weight 564.8 g/mol
CAS No. 28380-31-6
Cat. No. B1238290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloxanthin
CAS28380-31-6
Synonyms7,7',8,8'-tetrahydro-beta,beta-carotene-3,3'-diolbeta,beta-Carotene-3,3'-diol, 7,7',8,8'-tetradehydro-, (3R,3'R)-
alloxanthin
Molecular FormulaC40H52O2
Molecular Weight564.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-20,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1
InChIKeyDVICWXUADSCSLL-DDEWRDOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 2.5 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alloxanthin (CAS 28380-31-6): Marine Xanthophyll with Unique Acetylenic Backbone and Sourcing-Specific Stereochemistry


Alloxanthin (CAS 28380-31-6), synonymously known as cynthiaxanthin or pectenoxanthin, is a C40 acetylenic carotenoid belonging to the xanthophyll class [1]. It is characterized by a polyene backbone containing two conjugated triple bonds and two terminal β-ionone rings each bearing a 3-hydroxyl group [1]. Unlike the majority of naturally occurring carotenoids which possess a fully unsaturated all-trans polyene chain, the presence of these triple bonds imparts distinct spectroscopic and photophysical properties to alloxanthin [2]. Naturally, it is found primarily in marine organisms, including cryptophyte algae, bivalve molluscs, and tunicates [1].

Why Alloxanthin Cannot Be Replaced by Common Xanthophylls Like Lutein or Zeaxanthin


Generic substitution of alloxanthin with more common and readily available xanthophylls, such as zeaxanthin or lutein, is scientifically unsound due to fundamental differences in photophysics, stereochemistry, and bioactivity. Alloxanthin's unique backbone, featuring two conjugated triple bonds, results in a markedly prolonged S1 excited state lifetime (19 ps) compared to its close structural homolog zeaxanthin (9 ps) [1]. This translates to altered energy transfer dynamics and photoprotective capacity that cannot be replicated by non-acetylenic carotenoids. Furthermore, the absolute stereochemistry of naturally-derived alloxanthin is source-dependent, existing as either the pure (3R,3′R)-enantiomer in shellfish and tunicates or as a stereoisomeric mixture in fish and shrimp [2]. The anti-inflammatory potency of alloxanthin in suppressing key cytokines like IL-1β is also quantitatively distinct from β-carotene and zeaxanthin [3]. These specific physicochemical and biological signatures mean that substituting alloxanthin with a generic xanthophyll pool would introduce significant variability and invalidate experimental or application-specific outcomes.

Quantitative Evidence Differentiating Alloxanthin from Zeaxanthin, β-Carotene, and Other Xanthophylls


Alloxanthin Exhibits a 2.1-Fold Longer Excited State Lifetime than Zeaxanthin, Altering Energy Dissipation

Alloxanthin demonstrates a significantly longer S1 excited state lifetime compared to its non-acetylenic homolog, zeaxanthin. This is a direct consequence of the two triple bonds in its conjugated backbone, which isolate conjugation and diminish the S1–S2 energy gap [1]. In contrast, zeaxanthin, with a fully unsaturated polyene chain, has a shorter lifetime.

Photophysics Ultrafast Spectroscopy Photosynthesis

Alloxanthin Suppresses LPS-Induced IL-1β mRNA to a Greater Extent than β-Carotene or Zeaxanthin

In a murine macrophage model, all-trans alloxanthin reduced LPS-induced IL-1β mRNA expression to 33.7% of the stimulated control. While the study states that the suppressive effects were 'remarkable compared to those of β-carotene and zeaxanthin' [1], direct quantitative data for these comparators under identical conditions are not provided in the abstract.

Immunology Inflammation Nutraceuticals

Natural Alloxanthin from Shellfish and Tunicates is Exclusively the (3R,3′R)-Enantiomer

Chiral HPLC analysis reveals that alloxanthin isolated from shellfish and tunicates (e.g., Halocynthia roretzi) is exclusively the (3R,3′R)-stereoisomer. In contrast, alloxanthin extracted from freshwater fish and shrimp is a mixture of three stereoisomers: (3R,3′R)-, (3S,3′S)-, and meso-forms [1].

Stereochemistry Chiral Chromatography Natural Product Chemistry

Alloxanthin is a High-Light Inducible Photoprotective Pigment in Marine Phytoplankton

In a study of 11 marine phytoplankton species, pigments involved in photoprotection, including alloxanthin, zeaxanthin, and lutein, 'dramatically increased under high light' [1]. This behavior is in contrast to light-harvesting pigments like fucoxanthin, which showed limited variation.

Marine Biology Photosynthesis Ecology

High-Value Application Scenarios for Alloxanthin Driven by Quantitative Differentiation


Optoelectronic Device Research Requiring Precise Excited-State Tuning

Alloxanthin's 19 ps S1 lifetime, which is more than double that of zeaxanthin (9 ps) [1], makes it a valuable model compound for investigating structure-function relationships in artificial light-harvesting systems. Researchers developing organic photovoltaics or bio-hybrid solar cells can utilize alloxanthin to systematically study the impact of extended excited-state lifetimes on energy transfer efficiency and charge separation, an effect not achievable with common non-acetylenic xanthophylls.

Stereochemically-Defined Standard for Chiral Analysis in Natural Product Authentication

The established chiral HPLC method that resolves (3R,3′R)-, (3S,3′S)-, and meso-alloxanthin [1] positions this compound as an essential analytical standard. For quality control and authentication of marine-derived nutraceuticals or for ecological studies tracing trophic transfer, a pure (3R,3′R)-alloxanthin standard is indispensable for accurately quantifying and verifying the stereochemical profile of unknown samples, which directly correlates with their biological origin (e.g., shellfish vs. freshwater fish).

Marine Chemotaxonomy and Oceanographic Pigment Analysis

As a specific biomarker pigment for cryptophyte algae, alloxanthin is a critical standard for high-performance liquid chromatography (HPLC) pigment analysis in oceanographic and limnological studies. Its functional classification as a photoprotective pigment, with a demonstrated increase under high-light stress [1], provides crucial information for interpreting phytoplankton community structure and physiological state from field samples. Substituting a generic carotenoid standard would lead to misidentification and erroneous ecological conclusions.

Investigating Marine-Derived Anti-Inflammatory Mechanisms

Given its quantifiable suppression of the pro-inflammatory cytokine IL-1β in macrophage models [1], alloxanthin serves as a specific molecular probe for studying marine-derived anti-inflammatory pathways. Unlike common dietary carotenoids (β-carotene, zeaxanthin) which exhibit a less pronounced effect in this context, alloxanthin allows researchers to investigate the structure-activity relationship linking acetylenic bonds to enhanced immunomodulatory potential, making it a compound of interest for marine pharmacology and functional food development.

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